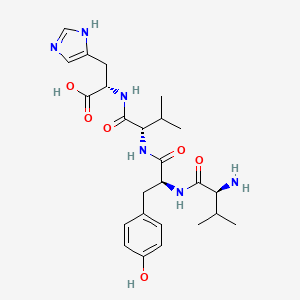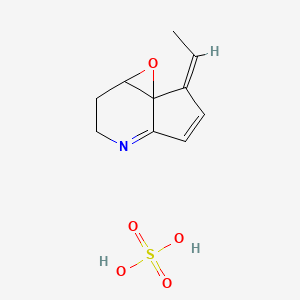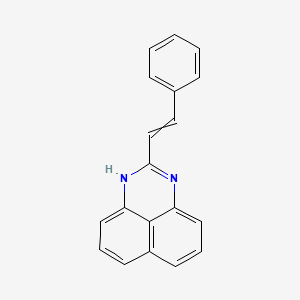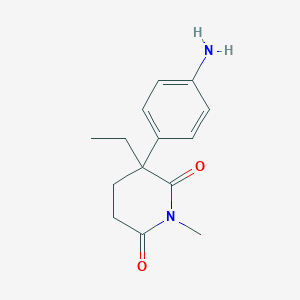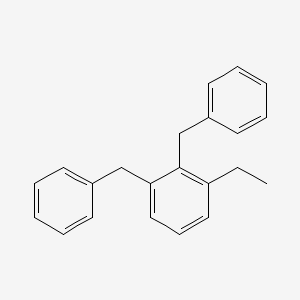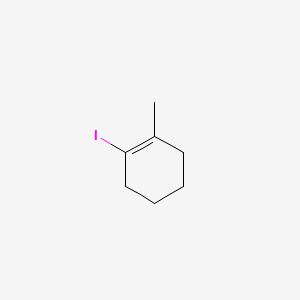
1-Iodo-2-methylcyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-methylcyclohexene is an organic compound with the molecular formula C7H11I It is a derivative of cyclohexene, where an iodine atom is attached to the first carbon and a methyl group is attached to the second carbon of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylcyclohexene can be synthesized through the halogenation of 2-methylcyclohexene. The reaction typically involves the addition of iodine (I2) in the presence of a catalyst or under specific conditions to ensure the selective iodination at the desired position .
Industrial Production Methods: The process may involve the use of solvents and temperature control to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methylcyclohexene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) can be used.
Major Products Formed:
Substitution Reactions: Products include 2-methylcyclohexanol or other substituted cyclohexenes.
Elimination Reactions: Products include 2-methylcyclohexene.
Oxidation Reactions: Products vary depending on the oxidizing agent but can include cyclohexanone derivatives.
Scientific Research Applications
1-Iodo-2-methylcyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in studies involving halogenated compounds and their biological activities.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-iodo-2-methylcyclohexene in chemical reactions involves the formation of intermediates and transition states. For example, in elimination reactions, the iodine atom acts as a leaving group, and the reaction proceeds through a concerted mechanism involving a single transition state. The rate of the reaction depends on the strength of the base and the stability of the transition state .
Comparison with Similar Compounds
1-Methylcyclohexene: Similar structure but lacks the iodine atom.
2-Methylcyclohexene: Similar structure but with the methyl group in a different position.
1-Iodo-1-methylcyclohexane: Similar structure but with a saturated ring.
Uniqueness: 1-Iodo-2-methylcyclohexene is unique due to the presence of both an iodine atom and a methyl group on the cyclohexene ring. This combination imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
40648-08-6 |
|---|---|
Molecular Formula |
C7H11I |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
1-iodo-2-methylcyclohexene |
InChI |
InChI=1S/C7H11I/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3 |
InChI Key |
YPYNZJFLYQQPLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


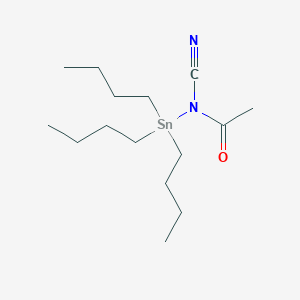

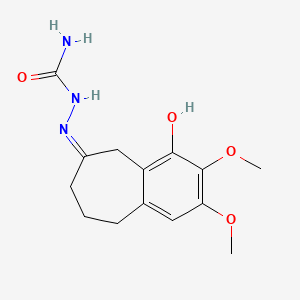


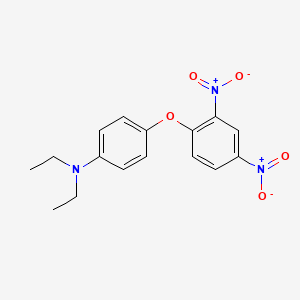
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)
